molecular formula C26H26N2O2S B2548242 6-ETHYL-3-(4-METHYLBENZENESULFONYL)-N-[(4-METHYLPHENYL)METHYL]QUINOLIN-4-AMINE CAS No. 895646-87-4

6-ETHYL-3-(4-METHYLBENZENESULFONYL)-N-[(4-METHYLPHENYL)METHYL]QUINOLIN-4-AMINE

Cat. No.: B2548242
CAS No.: 895646-87-4
M. Wt: 430.57
InChI Key: KPTZJDSRQYQWFY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds is generally achieved through known methods as described in various schemes . The exact synthesis process for “6-ethyl-N-(4-methylbenzyl)-3-tosylquinolin-4-amine” is not explicitly mentioned in the available resources.

Scientific Research Applications

Synthesis and Chemical Applications

  • Intermediate for Beta-Amino Acids : Quinoline derivatives have been used as intermediates in the synthesis of beta-amino acids. For example, the treatment of N,N-dibenzylamino alcohols with sulfonyl chloride leads to rearranged beta-chloro amines, which are precursors to beta-amino acids and do not form tetrahydroisoquinolines as previously assumed. This finding illustrates the versatility of quinoline derivatives in synthetic organic chemistry (Weber, Kuklinski, & Gmeiner, 2000).

  • Fluorescence Sensing : Certain quinoline isomers demonstrate remarkable differences in sensing properties for metal ions like Al³⁺ and Zn²⁺. These differences in fluorescence sensing properties highlight their potential in the development of new materials for detecting metal ions, which is crucial in environmental monitoring and biomedical applications (Hazra et al., 2018).

Medicinal Chemistry

  • Development of Ligands and Drug Candidates : Quinoline derivatives have been synthesized and evaluated for their affinity towards apamin-sensitive binding sites, indicating their potential in drug development for targeting specific receptors in the nervous system (Graulich et al., 2006).

  • Isoindolinones Synthesis : The copper-catalyzed intramolecular amination of quinoline derivatives at the benzylic C-H bond forms isoindolinones, compounds of interest in medicinal chemistry due to their biological activities. This method features mild conditions and highlights the role of quinoline derivatives in synthesizing complex molecules (Yamamoto et al., 2016).

  • Antiproliferative and Antimicrobial Properties : Schiff bases derived from 1,3,4-thiadiazole compounds, which are related to quinoline derivatives, have shown significant biological activities, including DNA protective ability against oxidative stress and antimicrobial activity. Such studies underscore the importance of quinoline derivatives in developing new therapeutic agents (Gür et al., 2020).

Analytical Chemistry

  • Detection of Aliphatic Amines : In environmental analysis, quinoline derivatives have been utilized for the derivatization and subsequent gas chromatography-mass spectrometry (GC-MS) analysis of aliphatic amines in water samples. This application is crucial for monitoring pollutants in the aquatic environment and ensuring water quality (Sacher, Lenz, & Brauch, 1997).

Properties

IUPAC Name

6-ethyl-N-[(4-methylphenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O2S/c1-4-20-11-14-24-23(15-20)26(28-16-21-9-5-18(2)6-10-21)25(17-27-24)31(29,30)22-12-7-19(3)8-13-22/h5-15,17H,4,16H2,1-3H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPTZJDSRQYQWFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)NCC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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